

Cross-Referencing Analytical Data of 1-(2-Nitrophenyl)pyrazole with Literature Values

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Compound of Interest

Compound Name: **1-(2-Nitrophenyl)pyrazole**

Cat. No.: **B1297712**

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For researchers and professionals in the fields of chemistry and drug development, meticulous verification of a compound's identity and purity is paramount. This guide provides a comparative analysis of analytical data for **1-(2-Nitrophenyl)pyrazole**, cross-referencing commercially available data with values reported in scientific literature. This objective comparison, supported by detailed experimental protocols, aims to facilitate the validation of this important chemical entity.

Comparison of Analytical Data

A comprehensive table summarizing the key analytical data for **1-(2-Nitrophenyl)pyrazole** is presented below. This allows for a direct comparison between the data provided by a commercial supplier and values obtained from scientific research.

Analytical Technique	Commercial Data	Literature Value
Melting Point	87-88 °C	86-88 °C[1]
¹ H NMR (CDCl ₃ , 400 MHz)	Not Provided	δ 7.96 (dd, J=8.1, 1.4 Hz, 1H), 7.85 (dd, J=2.5, 0.6 Hz, 1H), 7.72 (ddd, J=8.6, 7.3, 1.4 Hz, 1H), 7.64 (dd, J=8.6, 1.0 Hz, 1H), 7.51 (ddd, J=8.1, 7.3, 1.0 Hz, 1H), 6.54 (dd, J=2.5, 1.8 Hz, 1H)[1]
¹³ C NMR (CDCl ₃ , 101 MHz)	Not Provided	δ 145.4, 142.3, 134.3, 133.6, 129.0, 128.9, 125.8, 125.5, 108.4[1]
IR (KBr, cm ⁻¹)	Not Provided	3136, 1608, 1572, 1529 (NO ₂), 1454, 1352 (NO ₂), 1288, 1159, 1045, 941, 854, 783, 748, 669[1]
Mass Spectrometry (EI)	Not Provided	m/z (%): 189 (M ⁺ , 100), 159 (15), 143 (28), 131 (18), 115 (35), 104 (20), 89 (25), 77 (40), 63 (30)[1]

Experimental Protocols from Literature

The following experimental procedures are based on the synthesis and characterization of **1-(2-Nitrophenyl)pyrazole** as detailed in the cited literature[1].

Synthesis of **1-(2-Nitrophenyl)pyrazole**

A mixture of 1H-pyrazole (1.0 g, 14.7 mmol), 1-fluoro-2-nitrobenzene (2.07 g, 14.7 mmol), and potassium carbonate (4.06 g, 29.4 mmol) in dimethylformamide (DMF, 30 mL) was stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

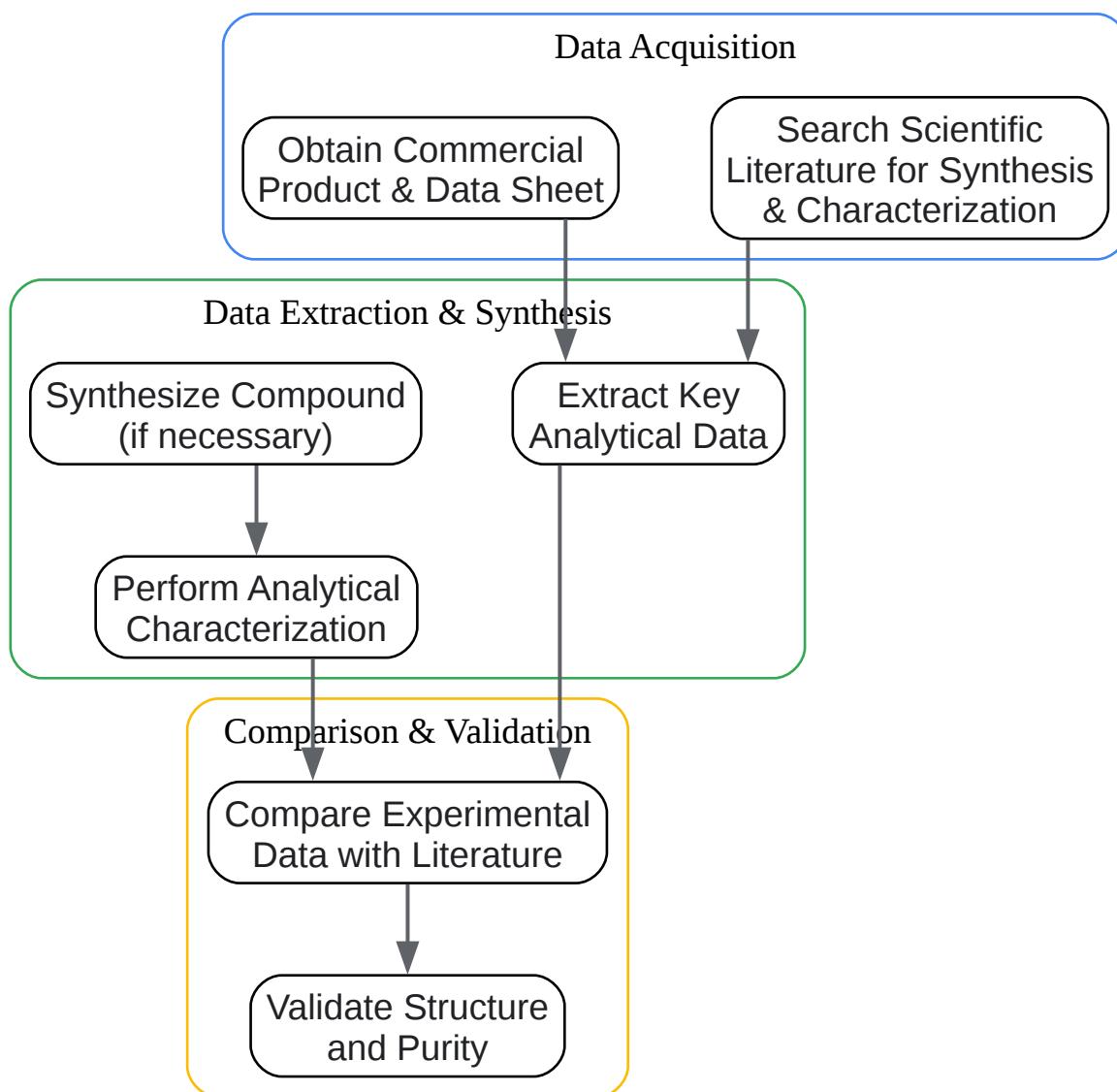
pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford **1-(2-nitrophenyl)pyrazole** as a yellow solid.

Analytical Characterization

- Melting Point: The melting point was determined using a standard melting point apparatus and is uncorrected.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained on a mass spectrometer at an ionization energy of 70 eV.

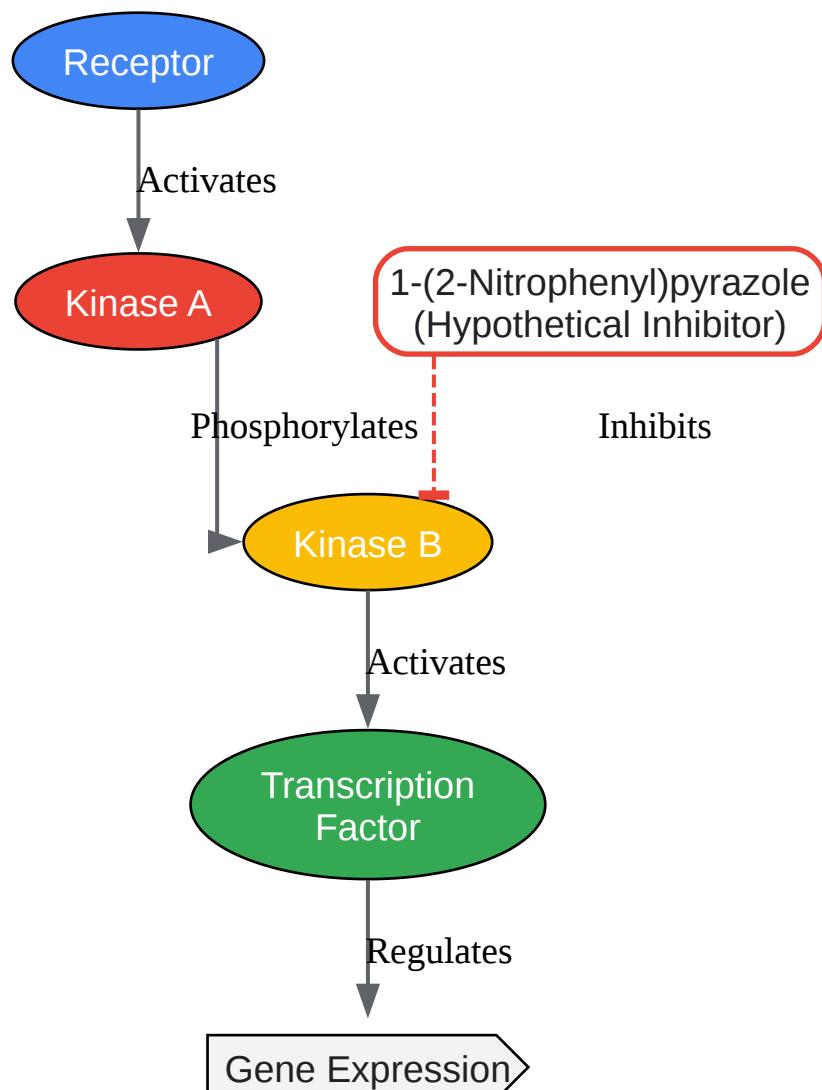
Visualizing the Workflow and a Potential Application

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the workflow for cross-referencing analytical data and a hypothetical signaling pathway where a pyrazole derivative might be involved.



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Workflow for cross-referencing analytical data.



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References

- 1. mdpi.com [mdpi.com]
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